molecular formula C22H48ClP B14626336 Triethyl(hexadecyl)phosphanium chloride CAS No. 56155-08-9

Triethyl(hexadecyl)phosphanium chloride

Cat. No.: B14626336
CAS No.: 56155-08-9
M. Wt: 379.0 g/mol
InChI Key: RTUWQDBWDWAASP-UHFFFAOYSA-M
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Description

Triethyl(hexadecyl)phosphanium chloride is a quaternary phosphonium salt, characterized by the presence of a phosphorus atom bonded to three ethyl groups and one hexadecyl group, with a chloride ion as the counterion. This compound is part of a broader class of phosphonium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl(hexadecyl)phosphanium chloride typically involves the reaction of triethylphosphine with hexadecyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:

P(C2H5)3+C16H33Cl[P(C2H5)3C16H33]+Cl\text{P(C}_2\text{H}_5\text{)}_3 + \text{C}_16\text{H}_33\text{Cl} \rightarrow \text{[P(C}_2\text{H}_5\text{)}_3\text{C}_16\text{H}_33\text{]}^+\text{Cl}^- P(C2​H5​)3​+C1​6H3​3Cl→[P(C2​H5​)3​C1​6H3​3]+Cl−

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Triethyl(hexadecyl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halide exchange reactions can be carried out using sodium bromide or sodium iodide in an appropriate solvent.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triethyl(hexadecyl)phosphine.

    Substitution: Triethyl(hexadecyl)phosphanium bromide or iodide.

Scientific Research Applications

Triethyl(hexadecyl)phosphanium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

    Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of triethyl(hexadecyl)phosphanium chloride involves its interaction with cell membranes and other biological structures. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane properties and affecting ion transport. The phosphonium ion can also interact with various molecular targets, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with four phenyl groups attached to the phosphorus atom.

    Trihexyl(tetradecyl)phosphanium bromide: A similar compound with different alkyl groups and a bromide counterion.

Uniqueness

Triethyl(hexadecyl)phosphanium chloride is unique due to its specific combination of ethyl and hexadecyl groups, which confer distinct physicochemical properties. This combination allows for specific interactions with biological membranes and makes it particularly useful in applications requiring phase-transfer catalysis and membrane studies.

Properties

CAS No.

56155-08-9

Molecular Formula

C22H48ClP

Molecular Weight

379.0 g/mol

IUPAC Name

triethyl(hexadecyl)phosphanium;chloride

InChI

InChI=1S/C22H48P.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

RTUWQDBWDWAASP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CC)(CC)CC.[Cl-]

Origin of Product

United States

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